molecular formula C16H17N5O2 B2505400 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol CAS No. 2379975-22-9

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol

Katalognummer B2505400
CAS-Nummer: 2379975-22-9
Molekulargewicht: 311.345
InChI-Schlüssel: ICFZODOYJQGHRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic effects in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Wirkmechanismus

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR has been shown to enhance cognitive function, promote neuroprotection, and reduce inflammation. This compound binds to the orthosteric binding site of the α7 nAChR, leading to the opening of the ion channel and the influx of cations, which in turn leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the central nervous system. It has been shown to enhance synaptic plasticity, increase the release of neurotransmitters such as acetylcholine and dopamine, and reduce the release of pro-inflammatory cytokines. In addition, this compound has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is important for the survival and function of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor compared to non-selective agonists. This can be particularly useful in studying the role of the α7 nAChR in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer and maintain therapeutic levels in vivo.

Zukünftige Richtungen

There are several future directions for research on 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol. One area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Another area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of this compound. Finally, further research is needed to better understand the mechanisms underlying the therapeutic effects of this compound, as well as its potential side effects and limitations.

Synthesemethoden

The synthesis of 4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol involves several steps, starting with the reaction of 6-chloropurine with methylamine to form 9-methylpurine. This is followed by the reaction of 9-methylpurine with formaldehyde and a catalytic amount of sodium borohydride to form 4-[(9-methylpurin-6-yl)amino]methanol. The final step involves the reaction of 4-[(9-methylpurin-6-yl)amino]methanol with 4-chloro-2,3-dihydrochromen-2-ol in the presence of a base to form this compound.

Wissenschaftliche Forschungsanwendungen

4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol has been extensively studied for its potential therapeutic effects in a range of neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders. In addition, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.

Eigenschaften

IUPAC Name

4-[[(9-methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-21-10-20-13-14(18-9-19-15(13)21)17-8-16(22)6-7-23-12-5-3-2-4-11(12)16/h2-5,9-10,22H,6-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFZODOYJQGHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.